molecular formula C14H19N3O3 B2955926 6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid CAS No. 1006247-64-8

6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B2955926
CAS No.: 1006247-64-8
M. Wt: 277.324
InChI Key: QQPASGHWKLEKIS-UHFFFAOYSA-N
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Description

6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a pyrazole moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.

    Attachment of the pyrazole to the cyclohexene ring: This step involves the formation of a carbon-nitrogen bond through nucleophilic substitution or addition reactions.

    Introduction of the carboxylic acid group: This can be done via oxidation of an aldehyde or alcohol precursor or through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of their function. The carboxylic acid group can also participate in ionic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the cyclohexene and carboxylic acid groups.

    Cyclohex-3-ene-1-carboxylic acid: A compound with a similar cyclohexene ring and carboxylic acid group but without the pyrazole moiety.

Uniqueness

6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a pyrazole moiety, a cyclohexene ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[methyl-[(1-methylpyrazol-4-yl)methyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-16(8-10-7-15-17(2)9-10)13(18)11-5-3-4-6-12(11)14(19)20/h3-4,7,9,11-12H,5-6,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPASGHWKLEKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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